1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-

Description

Historical Context and Development

The development of 5-acetoxy-2-bromo-1,4-naphthoquinone emerged from the broader exploration of naphthoquinone chemistry that began in the early twentieth century. Naphthoquinones represent a fundamental class of naturally occurring compounds that have been identified in various plant and fungal species, contributing significantly to their medicinal properties. The systematic modification of these natural structures through halogenation and acetylation reactions has led to the creation of synthetic derivatives with enhanced chemical reactivity and biological activity.

The specific compound 5-acetoxy-2-bromo-1,4-naphthoquinone was developed as part of research efforts to create synthetic intermediates for the preparation of more complex bioactive molecules. Research has established that this compound serves as an intermediate in the synthesis of Plumbagin-d3, which is a labeled version of Plumbagin that induces apoptosis in cancer cells and inhibits nicotinamide adenine dinucleotide phosphate oxidase 4 in a time-dependent and dose-dependent manner. The development of this compound represents a strategic approach to creating more accessible synthetic pathways for important therapeutic targets.

The historical significance of this compound is further emphasized by its role in advancing synthetic methodologies for naphthoquinone modifications. The preparation methods have been refined over decades, with researchers developing efficient protocols for introducing both bromine substituents and acetoxy protecting groups into the naphthoquinone framework. These developments have contributed to a better understanding of regioselective reactions and the factors that influence substitution patterns in quinone chemistry.

Significance in Naphthoquinone Chemistry

1,4-Naphthalenedione derivatives occupy a central position in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The specific structural modifications present in 5-acetoxy-2-bromo-1,4-naphthoquinone contribute to its significance as a versatile synthetic intermediate. The presence of both electron-withdrawing bromine and the acetoxy protecting group creates a molecule with unique reactivity patterns that can be exploited in various synthetic transformations.

The compound belongs to the broader class of naphthoquinones that have demonstrated significant therapeutic potential. Studies have shown that naphthoquinone derivatives possess cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties, establishing their role in protecting against neurodegenerative diseases. The anti-inflammatory, antimicrobial, and antitumor activities of these compounds have been studied extensively, revealing new intracellular molecular targets and mechanisms of action that were previously unknown.

The quinone ring system in 5-acetoxy-2-bromo-1,4-naphthoquinone contains a conjugated double bond system that is easily susceptible to reduction, oxidation, and addition reactions with oxygen, nitrogen, and sulfur nucleophiles. This reactivity profile makes the compound particularly valuable for synthetic chemistry applications, where it can serve as a building block for more complex molecular architectures. The ability to undergo various chemical transformations while maintaining the core naphthoquinone structure provides synthetic chemists with a reliable platform for drug discovery and development efforts.

Nomenclature and Structural Classification

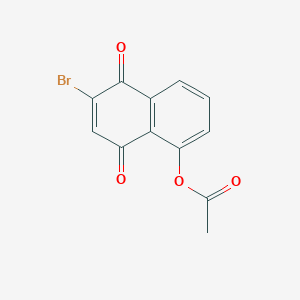

The systematic nomenclature of 5-acetoxy-2-bromo-1,4-naphthoquinone reflects its structural complexity and functional group arrangement. According to International Union of Pure and Applied Chemistry conventions, the compound is formally named 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-, indicating the positions of substitution on the naphthalene ring system. Alternative nomenclature includes 2-bromo-5-acetoxy-1,4-naphthoquinone and 5-acetoxy-2-bromo-1,4-naphthalenedione, which emphasize different aspects of the molecular structure.

The compound can be classified under several chemical categories based on its structural features. Primarily, it belongs to the naphthoquinone class, which consists of quinones containing a fused benzene ring system. Additionally, it is categorized as a halogenated organic compound due to the presence of bromine at the 2-position. The acetoxy functional group at the 5-position further classifies it as an ester derivative of a hydroxylated naphthoquinone.

Table 1: Structural and Physical Properties of 5-Acetoxy-2-bromo-1,4-naphthoquinone

The molecular structure features a naphthalene backbone with quinone functionality at the 1,4-positions, creating the characteristic dioxo system that defines naphthoquinones. The bromine substituent at the 2-position and the acetoxy group at the 5-position create an asymmetric substitution pattern that influences both the chemical reactivity and physical properties of the compound. The molecular formula C₁₂H₇BrO₄ reflects the presence of twelve carbon atoms, seven hydrogen atoms, one bromine atom, and four oxygen atoms, resulting in a molecular weight of 295.09 grams per mole.

The compound exhibits characteristic ultraviolet-visible absorption spectra due to its conjugated double bond system, which is typical of quinone derivatives. The solubility profile indicates compatibility with chloroform, dichloromethane, ethyl acetate, and methanol, making it suitable for various synthetic applications and purification procedures. These physical and chemical properties, combined with its structural classification, establish 5-acetoxy-2-bromo-1,4-naphthoquinone as a valuable synthetic intermediate with well-defined characteristics for research and development applications.

Properties

IUPAC Name |

(6-bromo-5,8-dioxonaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO4/c1-6(14)17-10-4-2-3-7-11(10)9(15)5-8(13)12(7)16/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQAKZDHQJXULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358976 | |

| Record name | 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77189-69-6 | |

| Record name | 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Naphthoquinone Precursors

The bromination of naphthoquinones is a foundational step. A common approach involves H2SO4-mediated bromination under controlled conditions. For example:

- Lawsone bromination : Lawsone (2-hydroxy-1,4-naphthoquinone) reacts with bromine in chloroform using H2SO4 as a catalyst, yielding 2-hydroxy-3-bromo-1,4-naphthoquinone (92% yield).

- Subsequent methylation : The hydroxyl group is methylated using dimethyl sulfate and K2CO3 in acetone, producing 2-methoxy-3-bromo-1,4-naphthoquinone (80% yield).

Table 1: Bromination and Methylation Conditions

Acetoxylation via Thiele-Winter Reaction

The Thiele-Winter acetoxylation is employed to introduce acetoxy groups. For example:

- 1,4-Naphthoquinone undergoes acetoxylation with acetic anhydride under acidic conditions to form naphthalene-1,2,4-triyl triacetate, which is hydrolyzed to 2-hydroxy-1,4-naphthoquinone.

- Subsequent bromination : The hydroxyl group may then be brominated using Pd/C and H2, followed by substitution reactions.

Key Steps :

Enzyme-Catalyzed Synthesis

Enzymatic methods offer greener alternatives. Phenoxazinone synthase catalyzes the coupling of hydroquinones with 1-acetoxy-1,3-butadiene:

- Methoxyhydroquinone + 1-acetoxy-1,3-butadiene → 2-Methoxy-1,4-naphthoquinone (yields vary with pH and enzyme dosage).

- Post-bromination : The methoxy group is replaced via electrophilic substitution.

Table 2: Enzymatic Synthesis Parameters

Direct Nitration and Substitution

Nitration followed by substitution is another pathway:

- Juglone nitration : 5-Hydroxy-1,4-naphthoquinone reacts with nickel nitrate to form 8-nitro-5-hydroxy-1,4-naphthoquinone, which undergoes bromination.

- Acetoxylation : Nitro groups are reduced, and acetoxy groups are introduced via acetic anhydride.

Challenges :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Bromination + Methylation | High yield, well-established | Harsh acidic conditions |

| Thiele-Winter | Versatile for diverse naphthoquinones | Multi-step process |

| Enzymatic | Mild conditions, eco-friendly | Limited substrate scope |

Catalytic and Biological Relevance

The compound serves as an intermediate in Plumbagin-d3 synthesis , a deuterated analog with enhanced stability for metabolic studies. Its biological activity is tied to redox cycling and mitochondrial disruption.

Data-Driven Insights

Biological Activity of Derivatives

Table 3: Antitrypanosomal Activity of Naphthoquinones

| Compound | IC50 (μM) | Source |

|---|---|---|

| 2-Bromo-5-acetoxy-1,4-naphthoquinone | 2.43 | |

| 3-Bromo-5-acetoxy-1,4-naphthoquinone | 0.85 | |

| 5-Acetoxy-1,4-naphthoquinone | 0.16 |

Note : Bromination at the 2-position reduces activity compared to 3-bromo analogs.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The naphthoquinone core can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran), room temperature.

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane), room temperature.

Major Products Formed

Substitution: Substituted naphthoquinone derivatives.

Reduction: Hydroquinone derivatives.

Oxidation: Higher oxidation state naphthoquinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrO

- Molecular Weight : 295.08 g/mol

- CAS Number : 77189-69-6

- Structure : The compound features a naphthalene backbone with a bromo and an acetyloxy substituent, contributing to its reactivity and biological activity.

Medicinal Chemistry Applications

- Antimicrobial Activity :

-

Anticancer Potential :

- Research has highlighted the anticancer properties of naphthoquinone derivatives. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing oxidative stress and apoptosis . The compound's ability to generate reactive oxygen species plays a crucial role in its mechanism of action.

- Insecticidal Properties :

Biochemical Mechanisms

- Oxidative Stress Induction : The mechanism of action for many naphthoquinones involves the induction of oxidative stress in target cells. This leads to mitochondrial dysfunction and apoptosis in cancer cells and parasites .

- Enzyme Inhibition : Compounds similar to 1,4-naphthalenedione may inhibit specific enzymes involved in critical metabolic pathways, further supporting their potential as therapeutic agents.

Material Science Applications

-

Synthesis of Advanced Materials :

- The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to materials with desired properties for industrial applications.

-

Dyes and Pigments :

- Due to its chromophoric properties, 1,4-naphthalenedione derivatives are explored for use in dyes and pigments within various industries.

Case Studies

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- involves its ability to interact with biological molecules and generate reactive oxygen species. This compound can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide. These reactive oxygen species can cause oxidative damage to cellular components, leading to cell death. Additionally, the compound can inhibit specific enzymes by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

1,4-Naphthoquinone: The parent compound without the bromine and acetyloxy groups.

2-Bromo-1,4-naphthoquinone: Lacks the acetyloxy group.

5-Acetyloxy-1,4-naphthoquinone: Lacks the bromine atom.

Uniqueness

1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- is unique due to the presence of both the bromine atom and the acetyloxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s potential as a versatile intermediate in organic synthesis.

Biological Activity

1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-, commonly referred to as a bromonaphthoquinone derivative, has garnered attention in recent years due to its potential biological activities. This compound is part of a larger class of naphthoquinones, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity of 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- can be represented as follows:

- Chemical Formula : CHBrO

- Molecular Weight : 267.1 g/mol

Structural Characteristics

The presence of the bromine atom and the acetoxy group significantly influences the compound's reactivity and biological interactions. The naphthoquinone core is known for its electrophilic nature, which may contribute to its cytotoxic effects.

Anticancer Activity

1,4-Naphthalenedione derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several naphthoquinone derivatives against different cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The findings revealed that:

- Cytotoxicity : The tested compounds demonstrated significant cytotoxicity compared to the positive control cisplatin.

- Mechanism : Apoptosis was confirmed as a key mechanism of action through morphological assessments using Hoechst staining.

The most potent compound in this study was found to be a derivative closely related to 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-, highlighting its potential as an effective anticancer agent .

Antimicrobial Activity

Beyond anticancer properties, naphthoquinones have also shown promise in antimicrobial applications. Studies have reported that these compounds exhibit activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Naphthoquinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- | E. coli | 32 µg/mL |

| 1,4-Naphthalenedione | S. aureus | 16 µg/mL |

| 5-Acetoxy-2-bromonaphthoquinone | C. albicans | 64 µg/mL |

The results indicate that the bromonaphthoquinone derivative possesses notable antibacterial activity against E. coli and S. aureus, suggesting its potential use in treating infections .

Antioxidant Properties

Naphthoquinones are also recognized for their antioxidant capabilities. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.

The antioxidant activity is primarily due to the redox cycling capability of the naphthoquinone structure. This property allows the compound to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Q & A

Q. What safety protocols are critical when handling 1,4-naphthoquinone derivatives like 5-(acetyloxy)-2-bromo-1,4-naphthalenedione?

Use local exhaust ventilation or respirators if enclosures are unavailable. Wear protective clothing and gloves, and wash thoroughly post-exposure. Hazard communication and worker training are mandatory to mitigate risks .

Q. What synthetic methods are effective for introducing bromo substituents into the naphthoquinone core?

Electrophilic bromination using Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and optimize stoichiometry to avoid di-substitution .

Q. How can TLC and column chromatography be optimized for purifying brominated naphthoquinone derivatives?

Use silica gel with a polarity gradient (e.g., hexane to ethyl acetate). Confirm purity via melting point analysis and HPLC. Retardation factor (Rf) values should be calibrated against known standards .

Q. What spectroscopic techniques are essential for initial characterization of 5-(acetyloxy)-2-bromo-1,4-naphthalenedione?

Employ UV-Vis (λmax ~250-300 nm for quinones), FTIR (C=O stretch ~1660 cm⁻¹, C-Br ~560 cm⁻¹), and ¹H NMR (aromatic protons and acetyl group at δ ~2.3 ppm) .

Advanced Research Questions

Q. How do 2D NMR experiments (e.g., COSY, HMBC) resolve ambiguities in substitution patterns of bromo-acetylated naphthoquinones?

COSY identifies adjacent protons (e.g., coupling between H-3 and H-6 in naphthoquinone), while HMBC correlates ¹H-¹³C across long-range bonds (e.g., acetyloxy C=O to adjacent aromatic protons). Assignments require integration with NOESY for spatial proximity .

Q. What strategies address contradictory spectral data in brominated naphthoquinone synthesis?

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Use X-ray crystallography for absolute stereochemistry. Consider solvent-induced shifts in NMR (e.g., DMSO-d6 vs. CDCl₃) .

Q. How can reaction conditions be optimized to minimize by-products during acetylation of 2-bromo-1,4-naphthoquinone?

Use acetic anhydride with catalytic H₂SO₄ at 60-80°C. Avoid excess acid to prevent hydrolysis. Quench with ice-water and extract with ethyl acetate. Purity via recrystallization (ethanol/water) .

Q. What in vitro models are suitable for evaluating the cytotoxicity of 5-(acetyloxy)-2-bromo-1,4-naphthalenedione?

Use A549 human lung or MCF-7 breast cancer cell lines. Assess viability via MTT assays (IC₅₀ quantification) and compare with positive controls (e.g., doxorubicin). Include Artemia salina lethality tests for preliminary toxicity screening .

Q. How does the bromo substituent influence the redox properties of 1,4-naphthoquinone derivatives?

Cyclic voltammetry (CV) in DMF reveals shifts in reduction potentials. Bromo groups increase electron-withdrawing effects, stabilizing semiquinone radicals. Compare with chloro or methyl derivatives for trend analysis .

Q. What computational methods predict the reactivity of 5-(acetyloxy)-2-bromo-1,4-naphthalenedione in nucleophilic substitutions?

Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes in electron transport chains) .

Methodological Notes

- Synthetic Optimization : Adjust reaction time and temperature to balance yield and selectivity. For example, prolonged reflux may degrade bromo substituents .

- Biological Assays : Include negative controls (DMSO vehicle) and validate results with triplicate experiments. Use LC-MS to confirm compound stability in assay media .

- Data Interpretation : Combine spectral data with literature comparisons (e.g., HMBC correlations in similar naphthoquinones) to avoid misassignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.